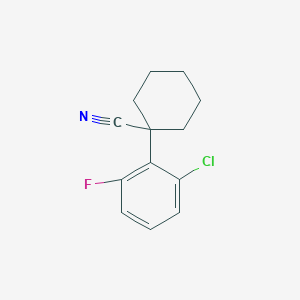

![molecular formula C13H8BrN3OS B1620962 1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one CAS No. 89374-60-7](/img/structure/B1620962.png)

1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one

Vue d'ensemble

Description

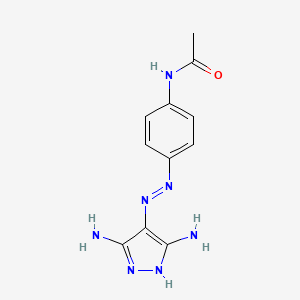

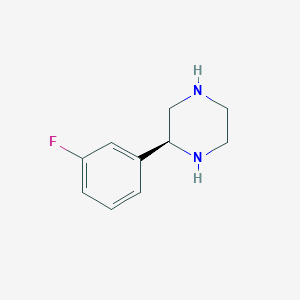

“1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one” is a chemical compound that is part of the pyrazoline derivative family . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin . Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

The synthesis of such compounds often involves the use of microwave techniques as a new and robust approach . The chemical structure of the synthesized derivatives is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by their physicochemical properties and spectroanalytical data . This includes NMR, IR, and elemental analyses, as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the formation of these compounds often involve condensation reactions . These reactions can lead to the formation of various functional groups, contributing to the compound’s overall reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by various techniques. For instance, the compound appears as a white powder with a melting point of 254–256 °C . Its IR spectrum shows peaks corresponding to various functional groups .Applications De Recherche Scientifique

Anticancer Activity

This compound has been studied for its potential anticancer activity. In vitro studies have shown promising results against several human cancer cell lines, including breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549) . The compound has shown to be particularly effective against MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .

Molecular Docking and SAR Studies

The compound has been used in molecular docking and Structure-Activity Relationship (SAR) studies. These studies are crucial in drug design as they help in understanding the interaction between the drug and its target, and how changes in the drug’s structure affect its activity .

Anti-Inflammatory Activity

Some derivatives of the compound have shown comparable anti-inflammatory activity to that of indomethacin, a commonly used non-steroidal anti-inflammatory drug (NSAID), with minimal ulcerogenic effects .

Antitubercular Activity

The compound has been explored for its potential antitubercular activity. Some derivatives of the compound have shown improved anti-tubercular activity .

Antioxidant Activity

The compound and its derivatives have been studied for their antioxidant activity. Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals and reactive oxygen species (ROS) .

Acetylcholinesterase Inhibition

The compound has been studied for its potential to inhibit acetylcholinesterase (AchE), a principal enzyme which hydrolyze acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mécanisme D'action

Target of Action

Related compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a related compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

For example, pyrazole-bearing compounds have been known to exhibit antileishmanial and antimalarial activities, affecting the biochemical pathways of Leishmania and Plasmodium species .

Result of Action

Related compounds have shown significant antileishmanial and antimalarial activities .

Orientations Futures

Propriétés

IUPAC Name |

1-(4-bromophenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3OS/c14-8-3-5-9(6-4-8)17-11-10(2-1-7-15-11)12(18)16-13(17)19/h1-7H,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAONAOVYCQTYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C(=S)NC2=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379236 | |

| Record name | 1-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one | |

CAS RN |

89374-60-7 | |

| Record name | 1-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1620896.png)

![Ethyl 4-carbamoyl-5-[4-(4-chloro-2-methylphenoxy)butanoylamino]-3-methylthiophene-2-carboxylate](/img/structure/B1620899.png)

![2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B1620902.png)